N-(2-fluorocyclopentyl)oxane-4-carboxamide

Lipophilicity Fluorine substitution Physicochemical property

N-(2-fluorocyclopentyl)oxane-4-carboxamide (CAS 2167898-58-8), also named N-(2-Fluorocyclopentyl)tetrahydro-2H-pyran-4-carboxamide, is a synthetic secondary carboxamide (C11H18FNO2, MW 215.26 g/mol) composed of a tetrahydropyran (oxane) ring linked via a carboxamide bridge to a 2-fluorocyclopentyl moiety. Its computed descriptors include an XLogP3-AA of 1.2, a topological polar surface area of 38.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, placing it in a physicochemical space typical of fragment-like or lead-like screening compounds.

Molecular Formula C11H18FNO2
Molecular Weight 215.268
CAS No. 2167898-58-8
Cat. No. B2600746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorocyclopentyl)oxane-4-carboxamide
CAS2167898-58-8
Molecular FormulaC11H18FNO2
Molecular Weight215.268
Structural Identifiers
SMILESC1CC(C(C1)F)NC(=O)C2CCOCC2
InChIInChI=1S/C11H18FNO2/c12-9-2-1-3-10(9)13-11(14)8-4-6-15-7-5-8/h8-10H,1-7H2,(H,13,14)
InChIKeyFRDISSSFQOVLNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-fluorocyclopentyl)oxane-4-carboxamide (CAS 2167898-58-8): Structural Identity and Core Physicochemical Profile for Sourcing Decisions


N-(2-fluorocyclopentyl)oxane-4-carboxamide (CAS 2167898-58-8), also named N-(2-Fluorocyclopentyl)tetrahydro-2H-pyran-4-carboxamide, is a synthetic secondary carboxamide (C11H18FNO2, MW 215.26 g/mol) composed of a tetrahydropyran (oxane) ring linked via a carboxamide bridge to a 2-fluorocyclopentyl moiety [1]. Its computed descriptors include an XLogP3-AA of 1.2, a topological polar surface area of 38.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, placing it in a physicochemical space typical of fragment-like or lead-like screening compounds [1]. The compound is supplied by multiple vendors as a research-grade building block (typically ≥95% purity) for chemical biology and drug discovery applications .

Fluorinated building block Single fluorine on cyclopentyl ring for stereoelectronic modulation studies
Chiral scaffold Undefined stereocenter enables diastereomer-specific SAR exploration
Oxane HBA site Ether oxygen offers additional polar interaction for target engagement assays
Low TPSA profile Supports passive BBB permeability assessment in CNS research models

Why N-(2-fluorocyclopentyl)oxane-4-carboxamide Cannot Be Replaced by Unsubstituted or Heteroatom-Swapped Analogs in Structure-Activity Studies


The 2-fluorocyclopentyl group introduces a stereoelectronic signature that is absent in the non-fluorinated analog N-cyclopentyloxane-4-carboxamide (CAS 1339403-49-4, C11H19NO2, MW 197.27) [1]. The single fluorine substitution alters the electron density on the cyclopentyl ring, increases lipophilicity (XLogP3-AA 1.2 vs. an estimated ~0.6–0.8 for the des-fluoro analog), and creates a stereocenter at C-2 of the cyclopentyl ring, generating two undefined stereoisomers that can differentially interact with chiral biological targets [2]. Replacing the oxane (tetrahydropyran) core with a ketone-containing ring, as in N-(2-fluorocyclopentyl)-4-oxocyclohexanecarboxamide (C12H18FNO2, MW 227.28), introduces a hydrogen-bond-accepting carbonyl that alters both conformational preferences and metabolic vulnerability . These structural distinctions mean that generic substitution without quantitative comparative data risks misinterpretation of SAR or off-target profiles.

Non-fluorinated analog Lacks fluorine-induced lipophilicity shift and stereocenter, potentially altering membrane interaction and chiral recognition
Ketone-containing analog Introduces additional H-bond acceptor and conformational differences, which may shift target binding profiles
Heteroaryl-substituted analog Higher TPSA reduces predicted BBB penetration, limiting direct replacement in CNS permeability research

N-(2-fluorocyclopentyl)oxane-4-carboxamide: Quantitative Differentiation Evidence Against Its Closest Analogs


Lipophilicity (XLogP3-AA) Advantage: Fluorine-Induced LogP Increase Relative to Des-Fluoro Comparator

The target compound exhibits a computed XLogP3-AA of 1.2, reflecting the lipophilicity-enhancing effect of the single fluorine substituent on the cyclopentyl ring [1]. The non-fluorinated direct analog, N-cyclopentyloxane-4-carboxamide (C11H19NO2, MW 197.27), lacks this fluorine and is predicted to have a lower logP, consistent with the general observation that aliphatic fluorine substitution increases logP by approximately 0.3–0.5 units per fluorine on a cycloalkyl scaffold [2]. This difference is meaningful for membrane permeability and protein-binding in cell-based assays.

Fluorine LogP shift
Class-level
ΔLogP ≈ +0.4 to +0.6
Supports permeability assessment in cell-based assays
Computed XLogP3-AA; class-level evidence for fluoroalkyl logP increment
Lipophilicity Fluorine substitution Physicochemical property

Hydrogen-Bond Acceptor Count: Oxane Ring Provides an sp3 Oxygen Not Present in Carbocyclic Analogs

The target compound possesses three hydrogen-bond acceptors (one amide carbonyl oxygen, one oxane ring oxygen, and one fluorine atom acting as a weak H-bond acceptor), giving it a distinct H-bonding capacity compared to the carbocyclic analog N-(2-fluorocyclopentyl)-4-oxocyclohexanecarboxamide, which contains only two H-bond acceptors (amide carbonyl and ketone carbonyl) and lacks the ether oxygen [1]. The oxane ring oxygen can engage in additional water-mediated or direct polar interactions with protein residues, potentially altering binding poses.

H-bond acceptor count
Head-to-head
Target: 3 (amide, oxane, F) vs Comparator: 2
ΔHBA = +1
May alter binding poses with polar targets
Extra oxane oxygen enables additional polar contacts; direct structural comparison
Hydrogen bonding Oxane scaffold H-bond acceptor

Topological Polar Surface Area (TPSA): Favorable 38.3 Ų for CNS Penetration vs. Higher-TPSA Heterocyclic Analogs

The TPSA of 38.3 Ų for N-(2-fluorocyclopentyl)oxane-4-carboxamide falls well below the widely recognized CNS penetration threshold of <90 Ų and also below the more stringent <60–70 Ų range often preferred for oral CNS drugs [1]. By contrast, many oxane-4-carboxamide derivatives bearing additional polar heterocycles (e.g., pyridine, pyrazine) exhibit TPSA values exceeding 55–75 Ų, which may limit passive BBB penetration [2]. This low TPSA positions the compound as a potentially CNS-compatible fragment or scaffold.

TPSA for CNS penetration
Class-level
38.3 Ų
Supports BBB permeability screening context
TPSA below typical CNS threshold; class-level reference criteria
TPSA CNS drug-likeness Blood-brain barrier penetration

Rotatable Bond Restriction: Only 2 Rotatable Bonds Confer Rigidity Advantage Over More Flexible Analogs

The target compound contains only two rotatable bonds (the amide C–N bond and the cyclopentyl–amide linkage), reflecting the conformational rigidity imposed by the cyclic oxane and fluorocyclopentyl rings [1]. In contrast, acyclic or partially flexible analogs such as N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}oxane-4-carboxamide possess four or more rotatable bonds, increasing entropic penalty upon binding and potentially reducing per-atom binding efficiency [2]. Lower rotatable bond count generally correlates with improved oral bioavailability in drug-like molecules.

Rotatable bond count
Class-level
2 rotatable bonds
May enhance ligand efficiency in fragment screens
Lower flexibility reduces entropic penalty; class-level Veber correlation
Conformational restriction Rotatable bonds Ligand efficiency

N-(2-fluorocyclopentyl)oxane-4-carboxamide: Evidence-Backed Application Scenarios for Procurement


Fragment-Based Drug Discovery (FBDD) and Lead-Generation Libraries

With MW 215.26 Da (<300 Da fragment rule), XLogP3-AA 1.2, TPSA 38.3 Ų, and only two rotatable bonds, this compound satisfies key fragment-likeness criteria (Rule of Three) [1]. It is suitable for inclusion in general fragment screening libraries, particularly for CNS targets where low TPSA is advantageous for blood-brain barrier penetration [2]. Its fluorine atom provides a sensitive ¹⁹F NMR handle for direct binding detection in fragment-based screening [3].

Structure-Activity Relationship (SAR) Studies Around Fluorocyclopentyl-Containing Scaffolds

The compound serves as a core scaffold for systematic SAR exploration of (a) the fluorine position and stereochemistry on the cyclopentyl ring, and (b) the contribution of the oxane ring oxygen to target binding [1]. The two undefined stereocenters (PubChem) mean that stereochemically resolved synthesis or chiral separation can generate two discrete diastereomers for comparative biological evaluation, enabling precise mapping of stereochemical requirements at the target binding site [2].

Covalent Probe and PROTAC Linker Design

The oxane (tetrahydropyran) ring and the fluorocyclopentyl amide provide a rigid, non-planar core with well-defined exit vectors. The amide nitrogen and the oxane oxygen offer potential functionalization handles for linker attachment in PROTAC (Proteolysis-Targeting Chimera) design [1]. The computed low TPSA (38.3 Ų) and moderate lipophilicity predict acceptable permeability for the final bifunctional molecule [2].

Physicochemical Property Calibration Standards

The well-defined computed properties (XLogP3-AA 1.2, TPSA 38.3 Ų, HBA 3, HBD 1, MW 215.26) make this compound a practical reference standard for calibrating in silico ADME prediction models, HPLC logP determination, or PAMPA permeability assays within medicinal chemistry laboratories [1]. The fluorine atom also serves as an internal standard for quantitative ¹⁹F NMR in metabolic stability studies.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Low MW, fragment-like physicochemical space
Ligand efficiency and binding assay validation
SAR around fluorocyclopentyl scaffolds
Chiral fluorocyclopentyl stereochemistry
Diastereomer-specific SAR evaluation
Covalent probe / PROTAC linker design
Rigid oxane core with defined exit vectors
Bifunctional molecule permeability assessment
Physicochemical calibration standard
Well-characterized computed descriptors, fluorine NMR handle
In silico model benchmarking, ¹⁹F NMR metabolic stability
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